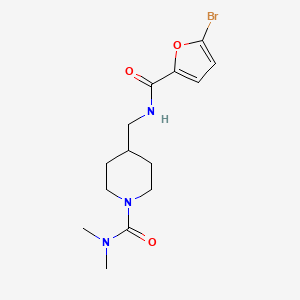

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of 5-bromofuran-2-carboxyhydrazide .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes . The synthesis of various derivatives of this compound has been achieved by cyclocondensation reaction between Schiff bases and thioglycolic acid . The structures of all the synthesized compounds were confirmed by their elemental analysis and IR, 1H NMR spectral data .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . The compound was also analyzed using mass spectrometry .Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. It involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes to form Schiff bases . These Schiff bases then undergo cyclocondensation with thioglycolic acid to form various derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by various analytical techniques. The melting points were determined in an open capillary and are uncorrected . The IR spectra were recorded on a Perkin-Elmer spectrum BX series FT-IR spectrophotometer . 1H NMR spectra were recorded on a Varian Gemini 400 MHz spectrometer with CDCl3 as a solvent and TMS as an internal reference .Aplicaciones Científicas De Investigación

1. Inhibition of Matrix Metalloproteinase 13 (MMP-13) This compound plays a significant role in the inhibition of MMP-13 . MMP-13 is a key enzyme involved in osteoarthritis (OA), a condition characterized by the progressive degradation of articular collagen . The overexpression of MMP-13 leads to an excessive breakdown of collagen, resulting in an imbalance between collagen synthesis and degradation in the joint . Therefore, inhibiting MMP-13 can potentially slow down the progression of OA .

Antimicrobial Agent

The compound has been synthesized as an antimicrobial agent . It’s synthesized by the cyclocondensation reaction between Schiff bases and thioglycolic acid . The resulting compound has shown promising antimicrobial activity .

Synthesis of 4-Oxo-Thiazolidines

The compound is used in the synthesis of 4-oxo-thiazolidines . These derivatives have exhibited promising biological and pharmacological activities such as anticonvulsant, antitumor, antibacterial, antitubercular, hypnotic, anticancer, cardiovascular, and antioxidant activities .

Synthesis of 5-Methyl Thiazolidine-4-Ones

The compound is also used in the synthesis of 5-methyl thiazolidine-4-ones . This is achieved through the cyclocondensation of Schiff bases with thiolactic acid .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIABWOSBVZXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)

![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)

![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)

![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)

![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)

![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)

![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)